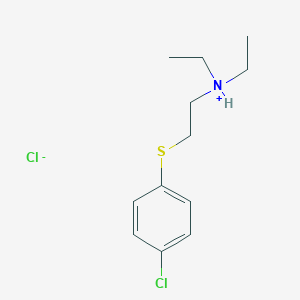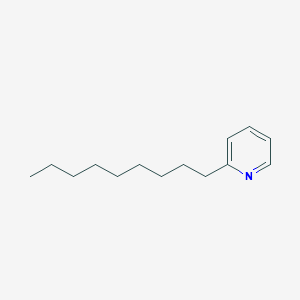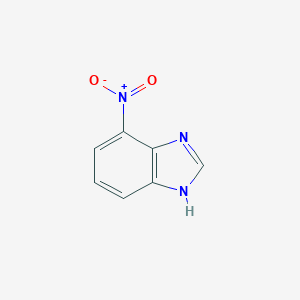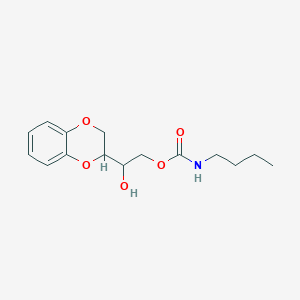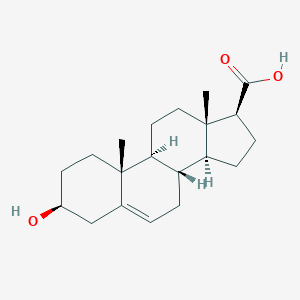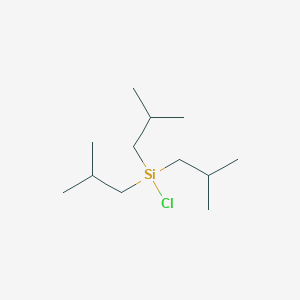
Triisobutylchlorosilane
Overview
Description
. It is commonly used as a silylating agent in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Triisobutylchlorosilane, also known as Chlorotriisobutylsilane, is an organosilicon compound with the chemical formula [(CH3)2CHCH2]3SiCl . This compound plays a significant role in various chemical reactions, particularly as a silylating agent .
Target of Action
The primary targets of this compound are organic compounds that contain hydrogen atoms . The compound interacts with these targets to facilitate their analysis by gas chromatography-mass spectrometry .
Mode of Action
This compound operates by substituting hydrogen atoms with trimethylsilyl groups, leading to the formation of silyl derivatives . This process occurs through the reaction of the chlorine atom in the compound with the hydrogen atom in the organic molecule, resulting in the release of hydrogen chloride and the attachment of the trimethylsilyl group .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of silyl derivatives . These derivatives enhance the volatility and thermal stability of the organic compounds, allowing for their efficient analysis and characterization in research and development applications .
Pharmacokinetics
The formation of silyl derivatives may alter the compound’s absorption and distribution within a system .
Result of Action
The primary result of this compound’s action is the formation of silyl derivatives . These derivatives, characterized by enhanced volatility and thermal stability, are crucial for the efficient analysis of organic compounds in various research and development applications .
Action Environment
The action of this compound is influenced by environmental factors such as moisture, water, and protic solvents . The compound exhibits hydrolytic sensitivity, reacting rapidly with these elements . Therefore, the compound’s action, efficacy, and stability can be significantly affected by its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisobutylchlorosilane can be synthesized through the reaction of silicon tetrachloride with isobutylmagnesium chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond .
Industrial Production Methods
In industrial settings, chlorotriisobutylsilane is produced by reacting silicon tetrachloride with isobutyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Triisobutylchlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Silylation Reactions: It is used to introduce silyl groups into organic molecules, enhancing their volatility and thermal stability.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Silylation Reagents: Common silylation reagents include trimethylsilyl chloride and hexamethyldisilazane.
Major Products Formed
Silyl Ethers: Formed from the reaction with alcohols.
Silyl Amines: Formed from the reaction with amines.
Silyl Thiols: Formed from the reaction with thiols.
Scientific Research Applications
Triisobutylchlorosilane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a silylating agent to protect functional groups during chemical reactions.
Material Science: Employed in the synthesis of silicon-based materials with unique optical and electronic properties.
Biotechnology: Utilized in the modification of biomolecules for enhanced stability and functionality.
Pharmaceuticals: Applied in the synthesis of drug intermediates and active pharmaceutical ingredients
Comparison with Similar Compounds
Similar Compounds
Triisobutylsilane: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Triisopropylchlorosilane: Similar in reactivity but has different steric properties due to the isopropyl groups.
Trimethylsilyl Chloride: More commonly used silylating agent with smaller steric hindrance.
Uniqueness
Triisobutylchlorosilane is unique due to its combination of reactivity and steric properties, making it suitable for specific silylation reactions where other silylating agents may not be effective .
Properties
IUPAC Name |
chloro-tris(2-methylpropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27ClSi/c1-10(2)7-14(13,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPZCTBZJKZFGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si](CC(C)C)(CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325737 | |
| Record name | Triisobutylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13154-25-1 | |
| Record name | Chlorotris(2-methylpropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13154-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 516680 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013154251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13154-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triisobutylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotriisobutylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B76650.png)
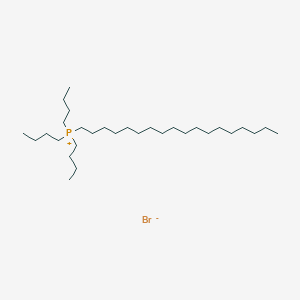
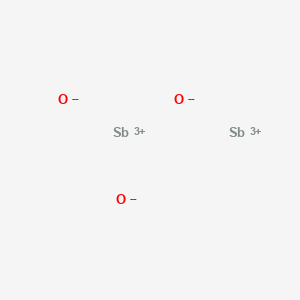
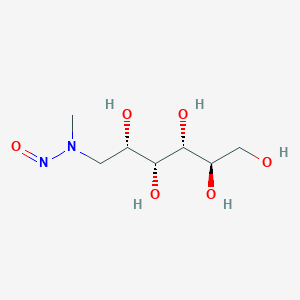
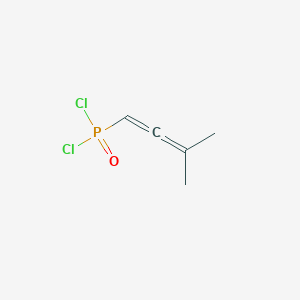
![6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol](/img/structure/B76657.png)
